

# Common adverse events of Rezivertinib in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |
|----------------------|--------------|-----------|--|
| Compound Name:       | Rezivertinib |           |  |
| Cat. No.:            | B610453      | Get Quote |  |

## Rezivertinib Clinical Studies: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the common adverse events (AEs) associated with **Rezivertinib**, compiled from clinical study data.

## Frequently Asked Questions (FAQs)

Q1: What are the most common treatment-related adverse events observed with Rezivertinib?

A1: Across Phase I and II clinical trials, the most frequently reported treatment-related adverse events (TRAEs) are hematological. These include decreased white blood cell count, decreased platelet count, and anemia. In a Phase IIb study of 226 patients, the most common adverse drug reactions were decreased white blood cell count (27.9%), decreased platelet count (23.0%), and anemia (22.6%)[1][2]. In a Phase IIa study focusing on first-line treatment, hematological toxicities were also prominent[3].

Q2: What is the incidence of severe (Grade  $\geq$  3) adverse events with **Rezivertinib**?

A2: The incidence of severe, Grade  $\geq$  3 TRAEs is generally considered manageable.

In a Phase I study (172 patients), 17.4% of patients experienced Grade ≥ 3 TRAEs. The
most common were decreased neutrophil count (2.9%), leukopenia (2.9%), and pneumonia



(2.9%)[4][5].

- In a Phase IIa first-line study (43 patients), 9.3% of patients had Grade ≥ 3 TRAEs[6][7].
- In a Phase IIb study (226 patients), Grade ≥ 3 TRAEs occurred in 19.9% of patients[8][9].

Q3: Is interstitial lung disease (ILD) a significant risk with **Rezivertinib**?

A3: Based on the available clinical trial data, drug-induced interstitial lung disease (ILD) has not been reported as a concern. Multiple studies, including a Phase IIa and a Phase IIb trial, explicitly state that no cases of ILD were observed[1][3][8][9].

Q4: How should researchers monitor for potential adverse events during experiments with **Rezivertinib**?

A4: A comprehensive monitoring protocol is crucial. Clinical studies on **Rezivertinib** employed regular and systematic safety assessments. Key monitoring practices include:

- Hematology: Frequent complete blood counts (CBC) to monitor for leukopenia, neutropenia, thrombocytopenia, and anemia.
- Serum Chemistry: Regular checks of liver function tests (ALT, AST) and kidney function.
- Cardiovascular Monitoring: 12-lead ECGs to monitor for any cardiac abnormalities.
- Physical Examinations: Regular physical exams and monitoring of vital signs.
- Standardized Grading: All adverse events should be graded using a standardized system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Version 4.03 was used in the **Rezivertinib** clinical trials[1][2].

## **Data on Common Adverse Events**

The following table summarizes the incidence of common treatment-related adverse events (TRAEs) from key clinical studies of **Rezivertinib**.



| Adverse Event                       | Phase I Study<br>(N=172)[4][5] | Phase IIb Study<br>(N=226)[1][8] | Phase IIa First-Line<br>(N=43)[7][10] |
|-------------------------------------|--------------------------------|----------------------------------|---------------------------------------|
| Any TRAE                            | 82.0%                          | 83.2%                            | 93.0%                                 |
| Grade ≥ 3 TRAEs                     | 17.4%                          | 19.9%                            | 9.3%                                  |
| Most Common TRAEs (Any Grade)       |                                |                                  |                                       |
| White Blood Cell<br>Count Decreased | N/A                            | 27.9%                            | 44.2%                                 |
| Platelet Count<br>Decreased         | N/A                            | 23.0%                            | 41.9%                                 |
| Anemia                              | N/A                            | 22.6%                            | 30.2%                                 |
| Neutrophil Count<br>Decreased       | N/A                            | N/A                              | 32.6%                                 |
| ALT Increased                       | N/A                            | N/A                              | 20.9%                                 |
| Most Common Grade<br>≥ 3 TRAEs      |                                |                                  |                                       |
| Neutrophil Count<br>Decreased       | 2.9%                           | N/A                              | N/A                                   |
| Leukopenia                          | 2.9%                           | N/A                              | N/A                                   |
| Pneumonia                           | 2.9%                           | N/A                              | N/A                                   |

N/A: Data not specifically reported in the cited abstract.

## **Experimental Protocols**

Protocol for Monitoring and Grading Adverse Events

The clinical trials for **Rezivertinib** (e.g., NCT03386955, NCT03812809) followed rigorous protocols to ensure patient safety and accurate data collection[1][4][7][8]. Researchers conducting preclinical or clinical studies should adopt a similar framework.



1. Objective: To systematically monitor, document, and grade the severity of all adverse events in participants receiving **Rezivertinib**.

#### 2. Assessment Schedule:

- Baseline: Comprehensive safety assessments before the first dose, including medical history, physical examination, vital signs, ECG, and laboratory tests (hematology, serum chemistry, urinalysis).
- During Treatment: Regular monitoring at protocol-specified time points (e.g., weekly for the first month, then bi-weekly or monthly). This includes physical exams, vital signs, and laboratory tests.
- Post-Treatment: A final safety assessment should be conducted, typically 30 days after the last dose of Rezivertinib.

#### 3. Grading System:

- Adverse events were graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE) v4.03[1][2]. This system provides a standardized scale from Grade 1 (Mild) to Grade 5 (Death related to AE).
- All research personnel must be trained in the application of CTCAE to ensure consistency in grading across all participants and sites.

#### 4. Management of AEs:

- The study protocol should pre-define actions for specific AEs, particularly for Grade 3 or higher events.
- In clinical trials, dose interruption was implemented for patients who reported a Grade ≥ 3
  TRAE or other intolerable toxicities[11]. The protocol should specify criteria for dose
  reduction or discontinuation.

## **Troubleshooting Guides & Workflows**

Workflow for Management of Hematological Toxicity



This diagram outlines a logical workflow for identifying and managing common hematological adverse events during a **Rezivertinib** study.





Click to download full resolution via product page

Caption: Workflow for managing hematological adverse events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. Efficacy and safety of rezivertinib (BPI-7711) in patients with locally advanced or metastatic/recurrent EGFR T790M-mutated NSCLC: A phase IIb, multicenter, single-arm, open-label study. - ASCO [asco.org]
- 3. Results of the phase IIa study to evaluate the efficacy and safety of rezivertinib (BPI-7711) for the first-line treatment of locally advanced or metastatic/recurrent NSCLC patients with EGFR mutation from a phase I/IIa study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Efficacy, and Pharmacokinetics of Rezivertinib (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-Line Rezivertinib Treatment in Lung Cancer [lungcancerstoday.com]
- 7. Results of the phase IIa study to evaluate the efficacy and safety of rezivertinib (BPI-7711) for the first-line treatment of locally advanced or metastatic/recurrent NSCLC patients with EGFR mutation from a phase I/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Rezivertinib (BPI-7711) in Patients With Locally Advanced or Metastatic/Recurrent EGFR T790M-Mutated NSCLC: A Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [Common adverse events of Rezivertinib in clinical studies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b610453#common-adverse-events-of-rezivertinib-in-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com